Tetrahydrothebaine

説明

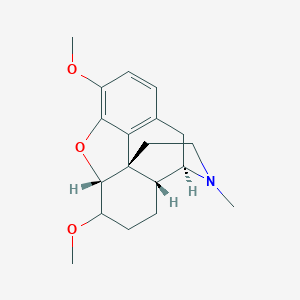

Structure

3D Structure

特性

CAS番号 |

41714-53-8 |

|---|---|

分子式 |

C19H25NO3 |

分子量 |

315.4 g/mol |

IUPAC名 |

(4R,4aR,7R,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |

InChI |

InChI=1S/C19H25NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4,6,12-13,15,18H,5,7-10H2,1-3H3/t12-,13+,15+,18-,19-/m0/s1 |

InChIキー |

RVJQWONQPCTLDL-MKUCUKIISA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC |

異性体SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@@H](CC4)OC |

正規SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC |

他のCAS番号 |

41714-53-8 |

ピクトグラム |

Acute Toxic; Irritant; Health Hazard |

同義語 |

6β-Parzone Methyl Ether; (5α,6β)-4,5-epoxy-3,6-dimethoxy-17-methyl-morphinan |

製品の起源 |

United States |

Biosynthetic Pathways and Precursors of Tetrahydrothebaine

Elucidation of Morphinan (B1239233) Alkaloid Biosynthesis Relevant to Tetrahydrothebaine

The biosynthesis of morphinan alkaloids is a complex, multi-step process involving numerous enzymes and cellular compartments within the poppy plant. scholaris.ca Understanding the pathway leading to thebaine is fundamental to postulating the formation of this compound.

The entire carbon skeleton of morphinan alkaloids originates from the amino acid L-tyrosine, which is synthesized via the shikimate pathway. royalsocietypublishing.org The initial steps involve the conversion of two L-tyrosine molecules into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). royalsocietypublishing.orggenome.jp

One pathway to dopamine involves the decarboxylation of L-tyrosine to tyramine (B21549) by tyrosine decarboxylase (TYDC), followed by hydroxylation. royalsocietypublishing.org

Concurrently, L-tyrosine can be transaminated to 4-hydroxyphenylpyruvic acid, which is then decarboxylated to form 4-HPAA. royalsocietypublishing.org

These two intermediates, dopamine and 4-HPAA, undergo a Pictet-Spengler condensation reaction catalyzed by norcoclaurine synthase (NCS) to form the first benzylisoquinoline alkaloid, (S)-norcoclaurine. frontiersin.org This molecule then undergoes a series of sequential enzymatic modifications to yield the pivotal branch-point intermediate, (S)-reticuline. frontiersin.org These steps are catalyzed by a cohort of methyltransferases and a cytochrome P450 enzyme, as detailed in the table below.

| Step | Substrate | Enzyme | Product |

| 1 | (S)-Norcoclaurine | Norcoclaurine 6-O-methyltransferase (6OMT) | (S)-Coclaurine |

| 2 | (S)-Coclaurine | Coclaurine N-methyltransferase (CNMT) | (S)-N-Methylcoclaurine |

| 3 | (S)-N-Methylcoclaurine | N-methylcoclaurine 3'-hydroxylase (CYP80B1) | (S)-3'-Hydroxy-N-methylcoclaurine |

| 4 | (S)-3'-Hydroxy-N-methylcoclaurine | 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) | (S)-Reticuline |

(S)-Reticuline is a critical juncture in alkaloid biosynthesis, leading to various classes of compounds. scholaris.ca For the synthesis of morphinans, (S)-reticuline must first be converted to its stereoisomer, (R)-reticuline. This epimerization is catalyzed by a fusion protein containing 1,2-dehydroreticuline (B1196774) synthase (DRS) and 1,2-dehydroreticuline reductase (DRR). cdnsciencepub.comresearchgate.net

From (R)-reticuline, the pathway proceeds to thebaine through the following enzymatic transformations:

(R)-Reticuline to Salutaridine (B1681412): The enzyme salutaridine synthase (SalSyn), a cytochrome P450 enzyme (CYP719B1), catalyzes an intramolecular carbon-carbon phenol (B47542) coupling of (R)-reticuline to form the first tetracyclic morphinan alkaloid, salutaridine. royalsocietypublishing.orgcdnsciencepub.com

Salutaridine to (7S)-Salutaridinol: Salutaridine is then reduced by salutaridine reductase (SalR), an NADPH-dependent enzyme, to yield (7S)-salutaridinol. scholaris.caroyalsocietypublishing.org

(7S)-Salutaridinol to Salutaridinol-7-O-acetate: This intermediate is acetylated by salutaridinol-7-O-acetyltransferase (SalAT), using acetyl-CoA as the acetyl donor. scholaris.cacdnsciencepub.com

Salutaridinol-7-O-acetate to Thebaine: The resulting acetate (B1210297) is highly unstable and undergoes spontaneous allylic elimination to form the dienol ether, thebaine. This final step is also associated with the activity of thebaine synthase (THS). scholaris.caplos.org

Upstream Metabolic Intermediates and Pathways (e.g., L-Tyrosine to Reticuline)

Proposed Biosynthetic Routes to this compound

The exact biosynthetic pathway to this compound in Papaver somniferum has not been fully elucidated. Its low abundance suggests it is not a primary product of the main morphinan pathway but may arise from less efficient or secondary enzymatic activities. wikipedia.org

The chemical structure of this compound reveals that it is a reduced form of thebaine, lacking the two double bonds present in the latter's cyclohexadiene ring. This points towards a biosynthetic mechanism involving enzymatic reduction. While this compound is readily synthesized chemically by the catalytic hydrogenation of thebaine, the specific enzyme(s) responsible for this conversion in the poppy plant remain uncharacterized. acs.orgmdpi.com

It is plausible that one or more reductase enzymes within the plant cell could act on thebaine. The morphinan pathway itself contains powerful reductases, such as codeinone (B1234495) reductase (COR), which reduces the keto group of codeinone to the hydroxyl group of codeine. qut.edu.au It is conceivable that COR or another uncharacterized reductase could exhibit substrate promiscuity, accepting thebaine and catalyzing its reduction to dihydrothebaine (B8444324) and subsequently to this compound, although likely with low efficiency. This would be consistent with the trace levels of this compound found in opium. wikipedia.org

The formation of this compound is likely the result of a minor biosynthetic shunt or a "leaky" metabolic pathway. In plant varieties that accumulate high concentrations of thebaine, the abundance of this substrate could facilitate its conversion into minor products by enzymes that are not specifically dedicated to this task. plos.org The detection of other reduced alkaloids like dihydrothebaine and dihydrocodeine in opium assays lends support to the hypothesis that a general reduction mechanism may be active, leading to a variety of minor, structurally related compounds. wikipedia.org

The compartmentalization of morphinan biosynthesis, with different steps occurring in different cell types (sieve elements, laticifers), is a tightly regulated process designed to maximize the production of morphine and codeine. scholaris.ca Minor byproducts like this compound may be formed when this regulation is imperfect or when high substrate concentrations lead to non-specific enzyme activity. Further research, potentially using chemoproteomic approaches or deep transcriptomic analysis of high-thebaine poppy varieties, would be necessary to identify the specific enzymes and genes involved in this minor biosynthetic shunt. frontiersin.org

Chemical Synthesis and Semisynthesis of Tetrahydrothebaine and Its Derivatives

Total Chemical Synthesis Methodologies for Tetrahydrothebaine

The complete chemical synthesis of this compound is a complex undertaking that relies on precise control over reaction conditions to construct the intricate morphinan (B1239233) skeleton.

The catalytic hydrogenation of thebaine is a common and extensively studied method for producing this compound. However, this process is highly sensitive to reaction conditions, such as the choice of catalyst, solvent, and pH, which can lead to a mixture of products. mdpi.com The reaction involves the reduction of the two double bonds present in the C-ring of the thebaine molecule.

The hydrogenation can proceed through different pathways:

1,2-Addition: Hydrogen adds across the Δ7,8 double bond, resulting in the formation of dihydrothebaine (B8444324). mdpi.com

1,4-Addition: Hydrogen adds to the conjugated diene system in the C-ring, which can lead to codeine methyl ether. This intermediate is then further reduced to yield this compound. mdpi.com

The selection of the catalyst is critical. Catalysts such as palladium on carbon (Pd/C) are frequently employed. google.comresearchgate.net A one-pot procedure using a palladium catalyst in an aqueous medium has been developed, where the catalyst first activates the dienol ether of thebaine and subsequently acts as a hydrogenation catalyst. researchgate.net Interrupting the hydrogenation process at specific points can allow for the isolation of intermediates like neopine-6-methylether, alongside dihydrothebaine and this compound. mdpi.com

| Catalyst System | Precursor | Key Products | Reference |

| Palladium (Pd) | Thebaine | This compound, Dihydrothebaine | mdpi.comgoogle.com |

| Rhodium (Rh), Iridium (Ir) | Thebaine | 8,14-Dihydrothebaine | researchgate.net |

| Colloidal Platinum | Dihydrothebaine | This compound |

Achieving regio- and stereoselectivity in the synthesis of this compound is a significant challenge due to the multiple reactive sites on the thebaine molecule. The primary goal is the selective saturation of the Δ6,7 and Δ8,14 double bonds to form the desired tetrahydro- product.

Strategic selection of catalysts can control the regioselectivity of the hydrogenation. For example, certain rhodium and iridium catalysts have been used to selectively hydrogenate thebaine to 8,14-dihydrothebaine, which can then be converted to other derivatives. researchgate.net The stereochemistry of the morphinan core, particularly the junction between the B and C rings, is another critical aspect controlled by the synthetic route. Thebaine possesses a B/C-trans configuration, and synthetic strategies aim to preserve or controllably alter this stereochemistry. mdpi.com

Advanced strategies often involve multi-step sequences. For instance, cascade reactions, such as cyclocarbopalladation followed by cross-coupling, allow for the regio- and stereoselective construction of complex heterocyclic systems that can be precursors to morphinan derivatives. beilstein-journals.org

Catalytic Hydrogenation of Thebaine and Related Precursors

Semisynthesis of this compound from Natural Alkaloids

Semisynthesis, starting from readily available natural alkaloids, is the most practical and economically viable approach for producing this compound and its derivatives.

Thebaine, an alkaloid naturally present in the opium poppy (Papaver somniferum), is the principal starting material for the semisynthesis of this compound. mdpi.com The conversion is typically achieved through catalytic hydrogenation, which reduces the conjugated diene system within thebaine's structure. This process is a cornerstone in the industrial production of high-value opioids, as this compound serves as a key intermediate for compounds like dihydromorphine. researchgate.net

The reduction of thebaine is not always straightforward and can yield a complex mixture of products depending on the specific reagents and conditions used. mdpi.com Besides this compound, other compounds such as dihydrothebaine and dihydrothebainone (B1240107) can be formed. mdpi.com The treatment of thebaine with sodium in hot ethanol, for instance, results in dihydrothebaine-Φ as the main product. mdpi.com A practical method for converting this compound to dihydromorphine has been reported with a high yield of 92%. researchgate.net

Dihydrothebaine is a key intermediate in the synthesis of this compound. It is formed through the 1,2-addition of hydrogen to thebaine. mdpi.com this compound is distinguished from dihydrothebaine by the full saturation of the C7–C8 bond. This final reduction step can be accomplished using specific catalysts, such as colloidal platinum.

Further derivatization can be performed on dihydrothebaine and its analogues. For example, synthetic transformations have been developed to create dihydrothebaine-hydroquinone derivatives, expanding the range of accessible compounds from this family. acs.org

Conversion Pathways from Thebaine

Advanced Synthetic Approaches for this compound Derivatives

Modern organic synthesis has introduced sophisticated methods for creating novel derivatives of this compound, often with unique structural features.

A prominent advanced approach is the Diels-Alder reaction, which utilizes the diene system of thebaine. ineosopen.org Thebaine reacts with various dienophiles (electron-deficient alkenes or alkynes) in a [4+2] cycloaddition to form 6,14-endo-etheno- or 6,14-endo-ethano-tetrahydrothebaine adducts. google.comnih.gov This reaction is highly regio- and stereoselective, typically occurring on the β-face of the thebaine molecule to yield C-7 substituted derivatives. nih.gov

For example, reacting thebaine with acrolein produces 6,14-endoethano-7-formyl-tetrahydrothebaine, an intermediate that can be further modified through a series of reactions including oxidation and hydrogenation to generate complex derivatives. google.com Similarly, reaction with maleimides yields succinimido-endo-ethenotetrahydrothebaines. These Diels-Alder adducts are valuable precursors for a wide range of potent opioid analgesics. ineosopen.orggoogle.com

Another advanced strategy involves the introduction of novel substituents onto the this compound scaffold. For instance, 1,2,3-triazolyl groups have been added to the C-1 position of the morphinan skeleton via a copper-catalyzed reaction, leading to new classes of derivatives. researchgate.netresearchgate.net

Click Chemistry Applications (e.g., Triazolyl Substitutions)

Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts, has become a powerful tool in medicinal chemistry. wikipedia.orgnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, facilitating the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. mdpi.combeilstein-journals.org This methodology has been successfully applied to the morphinan skeleton of this compound to generate novel derivatives.

Researchers have modified C-annelated this compound by introducing 1,2,3-triazolyl substituents at the C-1 position of the morphinane skeleton. researchgate.net The synthetic approach involves a copper-catalyzed reaction between 1-ethynyl-substituted this compound derivatives and various organic azides. researchgate.net This process allows for the creation of a library of diverse 1-triazolyl-substituted THT analogues. researchgate.net The resulting triazole-containing compounds have been investigated for their biological activities, with some derivatives showing analgesic properties in chemical irritation models. researchgate.net The 1,2,3-triazole ring is not merely a linker; it can engage in hydrogen bonding and dipole interactions, potentially influencing the compound's binding to biological targets. nih.gov

Table 1: Example of Click Chemistry Reaction for this compound Derivatization

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|

This table illustrates a general scheme for the application of CuAAC click chemistry to the this compound scaffold as described in the literature. researchgate.net

Synthesis of Chemically Modified this compound Analogues (e.g., Halogenated Derivatives)

The modification of the this compound scaffold extends beyond click chemistry to include the introduction of various functional groups, such as halogens. Halogenated organic compounds are prevalent in medicinal chemistry, and the introduction of halogen atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. nih.govmdpi.com

While direct halogenation studies on this compound are not extensively documented, methods applied to analogous structures provide insight into potential synthetic routes. For instance, A-ring halogenated derivatives of steroids have been synthesized using electrophilic halogenating agents like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS). researchgate.net A similar strategy could be envisioned for the aromatic ring of this compound.

Furthermore, the synthesis of brominated morphide derivatives from codeine, a closely related alkaloid, has been achieved. researchgate.net For example, the treatment of codeine with boron tribromide (BBr3) can unexpectedly yield δ-bromocodide through an SN2 substitution reaction. researchgate.net Such methodologies for halogen introduction on the morphinan core are valuable for creating intermediates for further derivatization. acs.orgresearchgate.net These halogenated intermediates can serve as precursors for compounds like 6-demethoxyoripavine and its derivatives. researchgate.net

Large-Scale Synthesis Considerations and Optimization

The catalytic hydrogenation of thebaine is a complex process that can yield a mixture of products, including this compound. mdpi.com The reaction conditions, such as the pH of the solution and the type of catalyst used (e.g., palladium), significantly influence the product distribution. mdpi.comresearchgate.net Optimization of these conditions is crucial for controlling the reaction's regioselectivity and maximizing the yield of desired products while minimizing the formation of byproducts like THT, or conversely, for intentionally producing THT if it is a desired intermediate. mdpi.comresearchgate.net

Enzymatic and Biocatalytic Transformations of Tetrahydrothebaine

Identification and Characterization of Enzymes Involved in Tetrahydrothebaine Metabolism

The metabolism of this compound and its precursor, thebaine, involves several classes of enzymes, primarily oxidoreductases. These enzymes are crucial for modifying the alkaloid structure, leading to the formation of various derivatives.

Oxidoreductases are a major class of enzymes that catalyze the transfer of electrons from a reductant to an oxidant and are central to the metabolism of benzylisoquinoline alkaloids (BIAs). oup.comoup.com This enzyme class includes cytochrome P450 (CYP) enzymes, which are known to be involved in the metabolism of numerous drugs and xenobiotics. plos.orgresearchgate.netscholaris.ca In mammals, CYPs are responsible for the oxidative metabolism of a wide array of compounds, primarily in the liver. acs.orgwikipedia.org

In the context of morphinan (B1239233) alkaloids, specific oxidoreductases from the 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD) family, such as thebaine 6-O-demethylase (T6ODM) and codeine O-demethylase (CODM), are pivotal in the biosynthetic pathway of morphine in the opium poppy (Papaver somniferum). scholaris.cauniprot.org T6ODM catalyzes the O-demethylation of thebaine to produce neopinone (B3269370). uniprot.org While these enzymes act on thebaine, their activity highlights the importance of demethylation reactions in this class of alkaloids. In mammalian systems, studies on thebaine metabolism in rat liver, kidney, and brain microsomes have shown that its conversion to metabolites like oripavine, codeine, and morphine is inhibited by carbon monoxide, indicating a definitive role for cytochrome P-450 enzymes. nih.gov It is therefore inferred that the subsequent metabolism of this compound would also be mediated by CYP enzymes, likely through similar oxidative reactions such as demethylation.

The major families of enzymes involved in BIA metabolism are summarized below.

| Enzyme Superfamily/Family | Specific Enzymes | Role in Alkaloid Metabolism |

| Oxidoreductases | Catalyze oxidation-reduction reactions. frontiersin.org | |

| Cytochrome P450 (CYP) | CYP80, CYP719 | Catalyze key oxidative C-C and C-O bond formations. oup.com |

| 2-ODD Family | T6ODM, CODM | Catalyze O-demethylation of morphinan alkaloids. oup.comscholaris.ca |

| Aldo-Keto Reductases (AKR) | Codeinone (B1234495) Reductase (COR) | Reduces carbonyl groups of intermediates like codeinone. oup.com |

The conversion of thebaine to this compound involves the reduction of a double bond in the molecule. While this can be achieved through chemical catalytic hydrogenation, the specific enzymatic mechanism is less direct within the primary biosynthetic pathways of Papaver somniferum. mdpi.com In these pathways, thebaine is typically converted to neopinone by T6ODM, which then isomerizes to codeinone. researchgate.net The enzyme codeinone reductase (COR), an NADPH-dependent aldo-keto reductase, then reduces codeinone to codeine. oup.commdpi.com

This compound is not a primary product of this main pathway. However, its formation can occur through alternative routes. One described mechanism is the 1,4-addition of hydrogen to codeine methyl ether, which itself can be formed from thebaine. mdpi.com The reduction of thebaine can be complex, and under certain conditions, can yield this compound, which is identical to dihydrocodeine methyl ether. acs.org The direct enzymatic conversion of thebaine to this compound by a specific "thebaine reductase" is not a well-characterized step in plant biosynthesis. Instead, the formation of this compound appears to be a result of broader specificity of reductase enzymes or a side reaction in engineered microbial systems. The STORR protein, a fusion of a P450 and an oxidoreductase, is essential for directing metabolites toward the morphinan branch in opium poppy but its direct role in this compound formation is not established. uniprot.orgresearchgate.net

Oxidoreductases and Other Modifying Enzymes

Biotransformation of this compound to Other Alkaloids and Intermediates

Biotransformation utilizes biological systems, such as microbial or plant cell cultures, to perform chemical modifications on a substrate. nih.gov This approach is valuable for producing complex molecules that are difficult to synthesize chemically.

Microbial and plant cell cultures have been successfully used to biotransform morphinan alkaloids. researchgate.netwikipedia.org A significant finding is the use of a cell suspension culture of Papaver somniferum to study the metabolism of thebaine. When thebaine was supplied to the culture, three metabolites were identified: codeine, thebainone, and this compound. researchgate.net This demonstrates that poppy cell cultures possess the necessary enzymatic machinery for the enol ether cleavage and reduction reactions that lead to the formation of this compound alongside other alkaloids. researchgate.net

Furthermore, various microorganisms have been engineered as platforms for opiate production. Strains of Escherichia coli and the baker's yeast Saccharomyces cerevisiae have been engineered with genes from P. somniferum to convert thebaine into valuable products like codeine, morphine, and other semi-synthetic opioids such as hydrocodone and oxycodone. acs.orgnih.gov These studies establish the feasibility of using microbial hosts for complex biotransformations within the morphinan alkaloid family. While these studies primarily focus on products other than this compound, the enzymatic systems involved could be adapted or might produce it as a byproduct. Other microbial genera, including Bacillus, Trametes, and Cunninghamella, have also been screened for their ability to transform morphine alkaloids. researchgate.net

Chemo-enzymatic synthesis combines the high selectivity of enzymatic reactions with the efficiency of chemical synthesis to create complex molecules. acs.orgeuropa.euresearchgate.netacs.org This strategy is particularly useful for the multi-step production of pharmaceuticals. In the context of this compound, a notable application is its use as a starting material for the high-yield chemical synthesis of dihydromorphine. wikipedia.orgmdpi.comacs.org

This process represents a key step in a potential chemo-enzymatic pathway where this compound, possibly produced via fermentation or plant cell culture, is chemically converted to a valuable analgesic. The conversion of (−)-tetrahydrothebaine to dihydromorphine is an efficient process that can be a crucial part of a larger synthetic route to various N-substituted hydromorphone analogs. researchgate.netmdpi.com This highlights the role of this compound as a valuable intermediate that bridges biological production methods with subsequent chemical modifications.

Microbial Transformation Studies

In Vitro and In Vivo Enzymatic Studies

In vitro (in a controlled laboratory environment) and in vivo (in a living organism) studies are essential for understanding the metabolism and disposition of chemical compounds. europa.eunih.govnih.gov

In vitro studies using human liver microsomes are a standard method to investigate drug metabolism, as these preparations are rich in CYP enzymes. nih.govresearchgate.netnih.gov Research on thebaine has shown that it is metabolized by rat liver, kidney, and brain microsomes in an NADPH-dependent manner, confirming the involvement of P450 enzymes. nih.gov Such in vitro systems are used to identify potential metabolites, determine the kinetics of metabolic reactions, and assess potential drug-drug interactions. nih.govamegroups.cn A study involving a Papaver somniferum cell culture represents a direct in vitro investigation where this compound was identified as a metabolite of thebaine. researchgate.net

In vivo studies provide a more complete picture of a compound's metabolic fate. While specific in vivo studies focusing solely on this compound metabolism are not extensively documented in the initial search, studies on analogous compounds provide a clear precedent. For example, the in vivo metabolism of the alkaloid levo-tetrahydropalmatine in humans has been characterized, revealing multiple demethylated and conjugated metabolites. google.com Similarly, it is known that thebaine is extensively metabolized in the gastrointestinal tract and liver in animal models, yielding metabolites such as oripavine. uniprot.org These findings suggest that this compound, if administered in vivo, would likely undergo significant Phase I (oxidation, demethylation) and Phase II (conjugation, e.g., glucuronidation) metabolism before excretion.

The table below summarizes the types of enzymatic studies and their key findings related to this compound and its precursors.

| Study Type | Biological System | Key Findings |

| In Vitro | Papaver somniferum cell culture | Metabolized thebaine to produce this compound, codeine, and thebainone. researchgate.net |

| In Vitro | Rat liver, kidney, and brain microsomes | Metabolized thebaine via cytochrome P-450 enzymes. nih.gov |

| In Vitro | Engineered E. coli and S. cerevisiae | Expressed poppy enzymes to convert thebaine to codeine and other opioids. acs.orgnih.gov |

| In Vivo | Rat models | Showed extensive metabolism of thebaine to various metabolites. uniprot.org |

Structure Activity Relationship Sar Studies and Mechanistic Investigations of Tetrahydrothebaine and Its Analogues

Methodologies for Structure-Activity Relationship Elucidation

The elucidation of SAR for tetrahydrothebaine and its analogues involves a variety of methodologies, primarily centered around systematic chemical modifications and the analysis of their effects on biological activity.

Systematic Modification of this compound Core Structure

Further modifications can be made to this core. For instance, the introduction of a methyl group at the 5β-position has been studied to understand its steric impact on cycloaddition reactions. mdpi.com Additionally, the synthesis of derivatives with different substituents at the C-7 position, such as oxo groups, has been explored. nih.gov The N-substituent on the morphinan (B1239233) skeleton is another critical point for modification, with changes from a methyl group to other groups like a cyclopropylmethyl group significantly altering the functional activity profile. nih.govmdpi.com The creation of 1,2,3-triazolyl-substituted derivatives at the C-1 position of the this compound skeleton represents another avenue of systematic modification. researchgate.netresearchgate.net

These systematic modifications allow researchers to probe the importance of different regions of the molecule. For example, the synthesis of 3-desoxy analogues helped to ascertain the effect of the phenolic hydroxyl group on analgesic potency and receptor binding affinity. akjournals.com

Influence of Substituent Effects on Molecular Interactions

The influence of substituents on the molecular interactions of this compound analogues is a key aspect of SAR studies. Substituents can alter a molecule's electronic properties, lipophilicity, and steric profile, thereby affecting how it interacts with its biological target. mdpi.comrsc.orgmsu.edu

For example, the introduction of a C-14 methoxy (B1213986) group in certain morphinans has been shown to result in compounds with extremely high opioid agonist potencies. akjournals.com Similarly, the addition of a 1,3,4-thiadiazole (B1197879) moiety has been investigated, with the sulfur atom intended to improve liposolubility, which is important for drugs active at the central nervous system level. researchgate.net

The nature of the N-substituent is particularly critical in determining the pharmacological profile of morphinan derivatives. mdpi.com SAR studies have shown that a methyl or ethyl group on the tertiary amine at position 17 generally results in a mu-opioid receptor (MOR) agonist, while a cyclopropylmethyl group often leads to an antagonist. nih.gov However, exceptions to this rule exist, highlighting the complex interplay of different structural features. For instance, a compound with a cyclopropylmethyl group at position 17 and an indole (B1671886) ring at position 6 was found to act as a MOR agonist, suggesting that the substituent at position 6 can significantly modulate the effect of the N-substituent. nih.gov

Mechanistic Frameworks of this compound Interactions at the Molecular Level

Understanding the mechanistic frameworks of how this compound and its analogues interact with their biological targets at the molecular level is crucial for rational drug design. This involves elucidating their binding modes, conformational dynamics, and how they recognize and modulate their targets.

Elucidation of Binding Modes and Conformational Dynamics

The binding mode of a ligand describes its orientation and interactions within the binding site of a receptor. nih.govinnovareacademics.inresearchgate.net The conformational dynamics of both the ligand and the receptor are also critical, as both molecules are flexible and their shapes can change upon binding. frontiersin.orgmdpi.comnih.gov

For this compound analogues, the rigid structure imposed by the 6,14-endo-etheno bridge significantly influences their binding modes. cdnsciencepub.com The T-shape of this rigid part of the molecule is a key feature. cdnsciencepub.com The conformation of the C-ring of the morphinan skeleton is also important and can be influenced by substituents at C-14. researchgate.net For example, 6α-hydroxy compounds with a proton at C-14, like dihydromorphine, tend to have a chair conformation for ring C. researchgate.net

Molecular modeling studies have been used to investigate the binding modes of these compounds. For instance, docking studies have helped to understand how two structurally similar compounds with different functional effects (one an agonist, the other an antagonist) can interact differently with the allosteric binding site of the mu-opioid receptor. nih.gov These studies can reveal key interactions, such as hydrogen bonds with specific amino acid residues in the receptor's binding pocket. mdpi.com

Ligand-Target Recognition and Allosteric Modulation Studies

Ligand-target recognition refers to the specific process by which a molecule binds to its biological target. mdpi.complos.org In the context of this compound analogues, this primarily involves their interaction with opioid receptors. nih.gov Allosteric modulation is a key concept in this area, where a modulator binds to a site on the receptor (an allosteric site) that is different from the primary (orthosteric) binding site of the endogenous ligand. mdpi.comwikipedia.orgaddextherapeutics.com This binding event changes the receptor's conformation and can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the effect of the primary ligand. wikipedia.orgtaylorandfrancis.com

Some this compound analogues are considered bitopic ligands, meaning they may interact with both the orthosteric and an allosteric site on the receptor. nih.gov For example, studies on certain 6-indolylacetamidonaltrexamine derivatives suggest that they may interact with different domains of the mu-opioid receptor's allosteric binding site, and these different allosteric interactions influence their functional activity. nih.gov This highlights the potential for allosteric modulation to be a key mechanism of action for these compounds.

The concept of a "message-address" model has also been used to understand the functional conversion of these ligands. In this model, the "message" portion of the molecule is responsible for the primary interaction with the receptor, while the "address" portion directs the molecule to a specific sub-site, influencing its functional effect. nih.gov

Stereochemical Influences on Molecular Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the molecular activity of this compound and its analogues. mdpi.comnumberanalytics.comuou.ac.in The specific spatial arrangement of functional groups can dramatically affect how a molecule interacts with its biological target, which is itself a chiral entity. nih.govchemrxiv.org

In the case of morphinan derivatives, the stereochemistry of the ring junctions is a defining feature. Morphinans can exist in B/C-cis or B/C-trans forms, which refers to the stereochemical relationship at the junction of the B and C rings. mdpi.com The absolute configuration at the chiral centers (9R, 13R, 14R for the active enantiomer of many opioids) is fundamental to their pharmacological activity. mdpi.com

The stereochemistry of substituents also has a profound impact. For example, the orientation of a substituent at the C-7 position in 6,14-endo-etheno-tetrahydrothebaine derivatives is crucial. cdnsciencepub.com The stereospecificity at C-7 can be influenced by the potential for intramolecular hydrogen bonding. cdnsciencepub.com Furthermore, the stereochemistry of the linkage of a substituent at position 6 (α or β) can determine whether a compound acts as an agonist or an antagonist. nih.gov

The Diels-Alder reaction used to create many this compound analogues is also highly stereoselective. The dienophile typically approaches the diene system of thebaine from the less sterically hindered side, resulting exclusively in endo-adducts. researchgate.net

Advanced Analytical Methodologies for Tetrahydrothebaine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of tetrahydrothebaine, enabling its separation from complex mixtures and its precise quantification. chromatographyonline.commediabros.store These methods are crucial for quality control in pharmaceutical production and for various research applications. synzeal.comsynzeal.com Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for these purposes. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of opiate alkaloids, including this compound. researchgate.net The development of a robust HPLC method is essential for achieving accurate and reproducible results.

Method development for this compound often involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net A common choice for the stationary phase is a C18 column. researchgate.netresearchgate.net The mobile phase composition is a critical parameter that is optimized to achieve good separation. For instance, a gradient elution using a mixture of acetonitrile (B52724) and an aqueous buffer, such as phosphate (B84403) buffer, is often employed. researchgate.netresearchgate.netmdpi.com The pH of the aqueous phase can be adjusted, for example to 3.5 with orthophosphoric acid, to ensure the analytes are in a suitable ionic state for separation. mdpi.com

Detection is typically carried out using a UV detector, with the wavelength set to maximize the signal for this compound. A detection wavelength of 285 nm has been found to be effective for thebaine and its derivatives. researchgate.net The flow rate of the mobile phase is another important parameter that is optimized to ensure good resolution and reasonable analysis time; a flow rate of 1.0 to 1.5 mL/min is common. researchgate.netmdpi.com

Validation of the developed HPLC method is a crucial step to ensure its reliability. mdpi.com This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) in accordance with ICH guidelines. researchgate.net For example, a method might demonstrate linearity over a specific concentration range, with a high correlation coefficient (e.g., >0.999). researchgate.net

Gas Chromatography (GC) and Related Techniques

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound and related compounds. researchgate.netfilab.fr GC separates volatile and semi-volatile compounds in a gaseous mobile phase. filab.fr For less volatile compounds, a derivatization step may be necessary to increase their volatility and improve their chromatographic behavior. jfda-online.com

In the context of analyzing related alkaloids, GC-MS methods have been developed for both qualitative and quantitative purposes. researchgate.net The choice of the GC column is critical for achieving good separation. mdpi.com The mass spectrometer provides detailed structural information, aiding in the positive identification of the compound. researchgate.net

GC-MS analysis can be applied to various matrices, including biological samples. nih.gov The method often involves a liquid-liquid extraction step to isolate the analytes of interest from the sample matrix before GC-MS analysis. jfda-online.comnih.gov The validation of a GC-MS method includes establishing parameters like linearity, precision, accuracy, and detection limits to ensure reliable results. jfda-online.comnih.gov

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are indispensable for the detailed structural characterization of this compound. wikipedia.org These techniques provide information about the molecule's connectivity, three-dimensional structure, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the chemical structure of organic molecules like this compound. rsc.org Both ¹H NMR and ¹³C NMR spectra provide detailed information about the arrangement of atoms within the molecule. rsc.org

¹H NMR spectroscopy gives information about the different types of protons and their chemical environments. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a ¹H NMR spectrum help to determine the connectivity of protons in the molecule. rsc.org For complex molecules, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete proton and carbon framework. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of the signal indicates the type of carbon (e.g., aliphatic, aromatic, carbonyl). bhu.ac.in Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. bhu.ac.in The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the entire molecular structure. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. nih.gov For this compound, MS can confirm its molecular formula, C₁₉H₂₅NO₃, by providing an accurate mass measurement. synzeal.com

Different ionization techniques can be used in MS. Electron Ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions. nist.gov The fragmentation pattern serves as a molecular fingerprint and can be used to identify the compound by comparing it to spectral libraries.

Liquid Chromatography-Mass Spectrometry (LC-MS), often using electrospray ionization (ESI), is particularly useful for analyzing compounds like this compound. nih.gov This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the sensitive detection of the target analyte. nih.gov Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by isolating a specific ion and inducing further fragmentation. nih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orglibretexts.org It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.netresearchgate.net

The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. nih.gov The diffraction pattern produced by the crystal is recorded and analyzed to generate a three-dimensional electron density map of the molecule. wikipedia.orgnih.gov From this map, the positions of the individual atoms can be determined, revealing the exact molecular structure. wikipedia.org

For complex molecules with multiple stereocenters, like this compound, X-ray crystallography is invaluable for unambiguously establishing the absolute stereochemistry. researchgate.netresearchgate.net This information is crucial for understanding its biological activity and for its use as a chiral building block in the synthesis of other pharmaceutical compounds. researchgate.netmdpi.com The structural data obtained from X-ray crystallography serves as the ultimate proof of structure for a new or synthesized compound. researchgate.net

Development and Validation of Research-Grade Analytical Protocols

The establishment of robust and reliable analytical protocols is fundamental to conducting high-quality research on this compound. In academic settings, where research may range from synthetic chemistry to pharmacology, the development and validation of these methods ensure that the generated data is accurate, reproducible, and fit for purpose. This process involves a systematic approach to creating and verifying procedures for the identification and quantification of this compound and its related compounds.

The development process for a new analytical method is iterative, often beginning with foundational techniques based on the known physicochemical properties of this compound. Current time information in Barranquilla, CO. Common analytical techniques for opioid alkaloids include high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with mass spectrometry (MS). acs.orgmdpi.com The initial stages involve selecting an appropriate technique and instrument, followed by experimental studies to evaluate the method's performance characteristics. wikipedia.org This entire process is guided by the need to produce consistent and reliable results across different experiments and analysts. Current time information in Barranquilla, CO.

Validation is the process of formally demonstrating that the developed analytical method is suitable for its intended use. bg.ac.rsiiab.me It involves a series of tests to evaluate performance characteristics as defined by internationally recognized guidelines. nih.gov For academic research, this ensures the integrity of the data used in publications and further studies.

Optimization of Method Performance Parameters (e.g., Sensitivity, Selectivity, Reproducibility)

Method optimization is a critical phase in protocol development, aimed at refining the procedure to achieve the desired performance in terms of sensitivity, selectivity, and reproducibility. Current time information in Barranquilla, CO.wikipedia.org This involves systematically adjusting various parameters of the analytical technique. bg.ac.rs

Sensitivity refers to the method's ability to detect and quantify low concentrations of this compound. In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), sensitivity is optimized by adjusting the mass spectrometer's settings. acs.org This includes tuning the electrospray ionization (ESI) source parameters, such as nebulizer gas pressure and drying gas temperature, and optimizing the collision energy for multiple reaction monitoring (MRM) transitions to ensure a strong and specific signal for the analyte. acs.orgmdpi.com The goal is to achieve a low limit of detection (LOD) and limit of quantification (LOQ). bg.ac.rs

Selectivity , or specificity, is the method's ability to differentiate and quantify this compound in the presence of other components, such as its precursor thebaine, synthetic intermediates, degradation products, or complex biological matrix components. thermofisher.com

Chromatographic Separation : Optimization of the HPLC or UHPLC method is key to achieving selectivity. This involves testing different stationary phases (e.g., C18 columns), mobile phase compositions (e.g., mixtures of acetonitrile or methanol (B129727) and water with additives like formic acid), and elution gradients. acs.orgmims.com A well-optimized gradient ensures that this compound is chromatographically resolved from interfering compounds. acs.org

Mass Spectrometric Detection : The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific precursor-to-product ion transitions unique to this compound. psu.edu This makes the detection highly specific even if chromatographic separation is incomplete.

Reproducibility is the ability of the method to produce consistent results over time and between different analysts or laboratories. It is a cornerstone of a reliable method. Current time information in Barranquilla, CO. To ensure reproducibility, the final, optimized method is clearly documented in a standard operating procedure (SOP). wikipedia.org Key factors contributing to reproducibility include:

System Suitability Testing : Before running a sequence of samples, system suitability tests are performed to confirm that the instrument and method are performing correctly. nih.gov

Internal Standards : The use of an internal standard, a compound with similar chemical properties to this compound that is added to all samples, helps to correct for variations in sample preparation and instrument response, thereby improving the precision and reproducibility of the results. acs.org

Robustness : The method's robustness, or its capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), is evaluated to ensure its reliability during routine use. iiab.me

Table 1: Example Parameters for Optimization in an LC-MS/MS Method for this compound

| Parameter | Objective | Example Optimization Steps |

| Sensitivity | Achieve low Limit of Detection (LOD) and Limit of Quantification (LOQ). | Adjust ESI source voltage; optimize nebulizer and drying gas flows and temperatures; select and optimize MRM transitions for maximum signal intensity. acs.orgmdpi.com |

| Selectivity | Separate analyte from precursors (e.g., Thebaine), metabolites, and matrix components. | Test different HPLC columns (e.g., C18, Phenyl-Hexyl); modify mobile phase composition (acetonitrile/water with formic acid); adjust gradient elution profile for optimal peak separation. acs.org |

| Reproducibility | Ensure consistent results across different runs and analysts. | Define strict system suitability criteria (e.g., peak shape, retention time); select and validate an appropriate internal standard; perform robustness testing by slightly varying method parameters. iiab.menih.gov |

Quality Control and Assurance in Academic Research Settings

Quality Assurance (QA) and Quality Control (QC) are systematic processes that ensure research data meets the highest standards of integrity and reliability. uni.lu While often associated with regulated industrial environments, these principles are equally crucial in academic research to ensure the validity of scientific findings. azolifesciences.com

Quality Assurance (QA) is a broad system of planned actions to ensure that research processes and outcomes are of the highest quality. uni.lu In the context of this compound research, QA involves establishing a framework for how analytical work should be conducted. This includes:

Standard Operating Procedures (SOPs) : Creating and maintaining detailed SOPs for all analytical methods. azolifesciences.com These documents provide step-by-step instructions for performing the analysis, ensuring consistency. citeab.com

Training and Competency : Ensuring that all personnel conducting the analyses are properly trained on the instrumentation and the specific methods. azolifesciences.com

Documentation : Maintaining thorough records of all experiments, including sample preparation, instrument parameters, raw data, and data analysis steps. uni.lu

Quality Control (QC) consists of the operational techniques and activities performed within the QA framework to verify that the requirements for data quality have been fulfilled. citeab.comoiv.int For this compound analysis, QC measures would typically include:

Instrument Calibration and Maintenance : Regular calibration and performance verification of analytical instruments, such as balances, pipettes, and the LC-MS system, are essential to prevent errors introduced by equipment. azolifesciences.com

Use of Reference Materials : When available, a certified reference material (CRM) or a well-characterized in-house reference standard of this compound should be used to verify the accuracy of the method. routledge.com

Control Samples : Analyzing control samples with known concentrations of this compound alongside unknown research samples. oiv.int These can include blank samples to check for contamination and quality control samples at low, medium, and high concentrations to monitor the method's accuracy and precision during the analytical run.

Data Review : A process for reviewing analytical data to identify trends, outliers, or deviations from expected results, which might indicate a problem with the analytical run. citeab.com

Biotechnological Production and Genetic Engineering Strategies for Tetrahydrothebaine

Metabolic Engineering of Microorganisms for Enhanced Tetrahydrothebaine Production

Metabolic engineering offers a powerful alternative to traditional plant extraction for producing valuable compounds like benzylisoquinoline alkaloids (BIAs), the class of molecules to which this compound belongs. psu.edu By redesigning the metabolism of microorganisms, it is possible to create microbial cell factories capable of producing specific, high-value chemicals from simple, renewable feedstocks. sciepublish.commdpi.com This approach involves the purposeful modification of cellular metabolism through recombinant DNA technology to enhance the formation of desired products. psu.eduresearchgate.net General strategies include establishing new metabolic pathways, optimizing existing ones, and engineering regulatory circuits. psu.edu For complex molecules like BIAs, this typically involves transferring the entire multi-step biosynthetic pathway from the source plant into a microbial host. psu.edu Microorganisms such as Escherichia coli and yeast (Saccharomyces cerevisiae) are frequently chosen as hosts due to their rapid growth on inexpensive media, well-understood genetics, and amenability to genetic manipulation, which is often easier than in plant cells. psu.edubrieflands.com

A cornerstone of microbial production is the heterologous expression of the necessary biosynthetic enzymes. nih.gov This process involves identifying and isolating the genes encoding the entire sequence of enzymes that constitute the this compound synthesis pathway in plants like Papaver somniferum. openaccessjournals.com These gene clusters are then introduced into a suitable microbial host, such as E. coli or yeast, using an expression vector. openaccessjournals.comnih.gov

The successful expression of these complex plant pathways in a microbial host is a multi-step process facing several challenges. researchgate.net Key enzymes in BIA synthesis, including many cytochrome P450 enzymes (P450s), are crucial for catalyzing specific, often stereo- and regio-selective, reactions. nih.gov However, these enzymes can be difficult to express in active forms in microbial hosts. nih.gov Strategies to overcome this include:

Codon Optimization : Adapting the gene sequence to match the codon usage of the host organism to improve translation efficiency. vwr.com

Promoter Engineering : Selecting strong promoters and regulatory elements to drive high levels of gene expression. openaccessjournals.com

Host Selection : Utilizing host strains, such as specific Streptomyces or yeast species, that are better equipped for expressing complex eukaryotic proteins and performing necessary post-translational modifications. openaccessjournals.comnih.gov

Enzyme Modification : Engineering the P450 enzymes themselves or their redox partners to improve stability and activity in the heterologous environment. nih.gov

Researchers have successfully expressed BGCs (biosynthetic gene clusters) for various natural products in hosts like Streptomyces and S. cerevisiae, demonstrating the feasibility of this approach for producing complex alkaloids. nih.govrug.nl

Simply expressing the biosynthetic genes is often insufficient for high-yield production. Pathway optimization and controlling metabolic flux are critical for ensuring that the carbon from the feedstock is efficiently channeled towards the final product, this compound. nih.gov This is a key challenge in metabolic engineering, as imbalances can lead to the accumulation of toxic intermediates, place a heavy metabolic burden on the host cell, and result in low product titers. mdpi.comnih.gov

Key strategies for pathway optimization include:

Balancing Enzyme Expression Levels : Fine-tuning the relative expression levels of different enzymes in the pathway is crucial. This can be achieved using inducible systems or libraries of promoters with varying strengths to prevent bottlenecks and the buildup of intermediate compounds. nih.gov

Eliminating Competing Pathways : Deleting genes for native enzymes that divert metabolic intermediates away from the desired pathway can increase the precursor supply and improve the final yield. researchgate.net

Dynamic Regulation : Implementing dynamic regulatory systems that can adjust metabolic flux in response to changing conditions during fermentation. This helps to balance cell growth with product synthesis, which can be more effective than static up- or down-regulation of genes. mdpi.com

Cofactor Engineering : Ensuring a sufficient supply of necessary cofactors, such as NAD(P)H, which are consumed by enzymes like cytochrome P450s in the alkaloid pathway. nih.gov

By systematically applying these optimization strategies, it is possible to significantly enhance the productivity of engineered microorganisms, making them a viable platform for the industrial production of this compound and other complex alkaloids. mdpi.comresearchgate.net

Heterologous Expression of Biosynthetic Enzymes

Genetic Manipulation of Plant Species for Modified Alkaloid Profiles

While microbial systems offer many advantages, direct genetic manipulation of the native producing plants, or alternative plant species, remains a valuable strategy. Advances in plant biotechnology provide powerful tools to modify alkaloid biosynthesis pathways, aiming to increase the accumulation of specific target compounds like this compound or to create novel alkaloid profiles. oup.com

The opium poppy (Papaver somniferum) is the natural source of morphinan (B1239233) alkaloids and serves as a primary model for studying their biosynthesis. researchgate.net Modern gene-editing technologies, particularly the CRISPR/Cas9 system, have revolutionized the ability to make precise modifications to the poppy genome. nih.govfrontiersin.org

Researchers have used CRISPR/Cas9 to knock out specific genes in the BIA pathway in P. somniferum. For example, targeting the gene for 4'-O-methyltransferase 2 (4'OMT2) led to a significant reduction in downstream products like morphine and thebaine, demonstrating the tool's effectiveness in altering the alkaloid profile. nih.gov Such targeted gene knockouts can be used to block the conversion of a desired intermediate into a downstream product, thereby causing the intermediate to accumulate. This approach could be adapted to increase the concentration of thebaine or other precursors to this compound.

Other genetic techniques used in Papaver include:

Gene Silencing : Techniques like RNA interference (RNAi) and virus-induced gene silencing (VIGS) can be used to downregulate the expression of specific genes. frontiersin.orgnih.gov VIGS has been successfully demonstrated in P. somniferum to assay gene function and could be used to suppress enzymes that compete for precursors or that convert a desired alkaloid into another compound. nih.gov

These genetic tools allow for the targeted breeding of poppy varieties with bespoke alkaloid profiles, potentially tailored for high-yield production of specific compounds like thebaine, which is structurally very similar to this compound. york.ac.uk

Beyond modifying the native poppy, another strategy is to transfer the biosynthetic pathway for this compound into an alternative plant host. This approach, known as plant molecular pharming, leverages plants that are easier to grow, have a faster life cycle, or are more amenable to genetic transformation and large-scale cultivation than Papaver somniferum. nih.gov

Potential advantages of using alternative plant hosts include:

Speed and Scalability : Transient expression systems using hosts like Nicotiana benthamiana (a relative of tobacco) allow for the rapid, scalable production of recombinant proteins and metabolites without the need to create stable transgenic lines. nih.gov

Containment and Safety : Using a non-food, non-native host grown in a contained environment can address regulatory and environmental concerns associated with genetically modifying poppies.

While transferring a complex multi-gene pathway for an alkaloid into a heterologous plant is challenging, advances in vector design and synthetic biology are making this an increasingly viable option for producing high-value plant-derived compounds. nih.govnih.gov

Gene Editing Approaches in Papaver Species

Bioreactor Systems for Scalable Production of this compound and Derivatives

For both microbial and plant cell culture-based production systems, bioreactors are essential for scaling up production from the laboratory bench to industrial volumes. biocompare.com A bioreactor is a vessel designed to provide a controlled environment for the growth of cells or microorganisms and the synthesis of the desired product. openaccessjournals.comzetabiosystem.com The design and operation of the bioreactor are critical for achieving high efficiency, yield, and product quality. openaccessjournals.com

Key features and types of bioreactors relevant for this compound production include:

Stirred-Tank Bioreactors (STRs) : These are the most common type of bioreactor, consisting of a cylindrical vessel with a mechanical agitator (impeller) for mixing. openaccessjournals.com They provide excellent mixing and mass transfer (e.g., oxygen supply), which is crucial for high-density microbial fermentations. openaccessjournals.com However, the shear stress from the impeller can damage more sensitive plant cells. openaccessjournals.com

Wave Bioreactors : These systems use a rocking motion to gently agitate the culture medium within a disposable plastic bag. cytivalifesciences.com This reduces shear stress, making them well-suited for shear-sensitive mammalian or plant cell cultures. openaccessjournals.comcytivalifesciences.com Their single-use design minimizes the risk of cross-contamination and reduces cleaning requirements. cytivalifesciences.com

Airlift Bioreactors : These reactors use a stream of gas (e.g., air) to both mix the culture and provide oxygen. openaccessjournals.com The gentle mixing action makes them suitable for fragile cells, although mixing may be less efficient than in STRs. openaccessjournals.com

Hollow-Fiber Bioreactors : In these systems, cells are grown in a dense culture within a cartridge of semi-permeable hollow fibers. terumobct.com This allows for continuous perfusion of fresh media and removal of waste products, enabling extremely high cell densities and concentrated product harvesting. terumobct.com

Modern bioreactor systems incorporate advanced sensors and software for real-time monitoring and control of critical process parameters such as pH, temperature, dissolved oxygen, and nutrient levels. biocompare.comzetabiosystem.com This allows for the optimization of conditions to maximize cell growth and product synthesis. zetabiosystem.com The ability to scale production from small-scale models to large, commercial-scale bioreactors is a key consideration in process development. biocompare.com For pharmaceutical production, systems are designed to operate under Good Manufacturing Practices (GMP) to ensure product quality and consistency. terumobct.com

Computational Chemistry and Molecular Interaction Studies of Tetrahydrothebaine

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecules, allowing researchers to study their movements and conformational changes over time. This is particularly important for flexible molecules like tetrahydrothebaine.

The rigid, multi-ring structure of this compound is not entirely inflexible. The C-ring, in particular, can exhibit some degree of conformational flexibility, which can be crucial for its ability to fit into a receptor's binding site. ugd.edu.mk Molecular dynamics simulations can explore the potential conformations of this compound and their relative energies. Studies on related bridged morphinan (B1239233) derivatives have highlighted the importance of the C-ring conformation for pharmacological activity. oup.com For example, the reduction of the C-ring olefin in some morphinans can increase flexibility and lead to higher binding affinity at the µ-opioid receptor. researchgate.net An extensive solution NMR and MD simulation study on a related peptide indicated that high facial selectivity in a reaction was due to well-defined turns, demonstrating the power of MD in understanding molecular conformation in solution. acs.org

The behavior of this compound in a biological environment is significantly influenced by the surrounding solvent, which is typically water. Explicit-solvent MD simulations, where individual water molecules are included in the simulation, can be used to study how the solvent affects the conformation and dynamics of this compound. ugd.edu.mk Water molecules can form hydrogen bonds with the polar groups of this compound, influencing its solubility and how it presents itself to a receptor. Furthermore, water molecules can mediate interactions between the ligand and the receptor. While specific studies on the solvent effects on this compound are scarce, MD simulations are a standard tool for investigating these phenomena in drug design. mdpi.com

Conformational Analysis and Flexibility Studies

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

Docking studies have been performed on derivatives of this compound to explore their potential as inhibitors of various enzymes and their binding to opioid receptors. ugd.edu.mkresearchgate.net For instance, a screening of 78 dihydro- and this compound derivatives using molecular docking identified 12 potential blockers of acetylcholinesterase (AChE). ugd.edu.mk The study found that the affinity of these compounds for the AChE binding site was comparable to or exceeded that of known inhibitors like donepezil (B133215) and galantamine. ugd.edu.mk

In another study, a docking study was undertaken to gain insight into the possible binding mode of pyrimidino-tetrahydrothebaines with the µ-opioid receptor. researchgate.net The results of such studies typically provide a binding affinity score, which is an estimate of the binding free energy, and a detailed view of the interactions between the ligand and the amino acid residues of the receptor's binding pocket. These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net For example, in the docking of pyrimidine-morphinans into the µ-opioid receptor, key interactions such as hydrogen bonds, stacking interactions, and salt bridges were identified. researchgate.net

The following table summarizes the findings from a molecular docking study of dihydro- and this compound derivatives against acetylcholinesterase. ugd.edu.mk

| Ligand Type | Number of Compounds Screened | Number of Potential Blockers Identified | Comparative Affinity |

| Dihydro- and this compound Derivatives | 78 | 12 | Comparable or exceeding that of donepezil and galantamine |

These computational approaches, from quantum mechanics to molecular docking, provide a multi-faceted view of this compound's molecular properties and its potential interactions with biological targets. While more specific research on this compound itself is needed, the studies on its derivatives lay a strong foundation for future computational investigations.

Advanced Computational Methodologies

The continuous evolution of computational power and algorithms provides increasingly sophisticated tools for chemical research. These advanced methodologies offer deeper insights into molecular behavior and more accurate predictive capabilities.

1 Development of New Computational Approaches for Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and dispersion forces, are critical in determining the structure, stability, and function of molecular systems, including ligand-protein complexes. numberanalytics.commdpi.com While fundamental, accurately modeling these weak interactions is a significant challenge in computational chemistry. amazon.com

Advanced computational methods are continuously being developed to provide a more accurate description of these forces. Key approaches include:

Density Functional Theory (DFT): A popular quantum-mechanical method that offers a good balance between accuracy and computational cost for studying non-covalent interactions. numberanalytics.com

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation, making it well-suited for these studies, though it can be computationally intensive for larger systems. numberanalytics.com

Coupled-Cluster Theory (e.g., CCSD(T)): Often considered the "gold standard" for accuracy in modeling non-covalent interactions, its high computational demand typically limits its use to smaller molecular systems. numberanalytics.com

The development of new parameters and methods is an active area of research, particularly for describing less common interactions and the role of electronic anisotropy. bioisi.pt These high-level wavefunction methods, once impractical, are now being applied to systems containing hundreds of atoms, allowing for a more accurate understanding of the non-additive and anisotropic forces that are crucial in larger, more complex systems relevant to biological processes. cecam.org The application of these methods to this compound could provide precise calculations of its interaction energies with a protein target, offering a deeper understanding of its binding thermodynamics.

Ligand-Protein Interaction Modeling

2 Application of Machine Learning in Predictive Modeling

Machine learning (ML), a subset of artificial intelligence, involves training algorithms on large datasets to recognize patterns and make predictions. dataversity.net In chemistry and drug discovery, ML is increasingly used to build predictive models for a wide range of applications, from forecasting a compound's biological activity to predicting its toxicity. sas.comnih.gov

Unlike traditional QSAR, which relies on predefined mathematical relationships, machine learning models can learn complex, non-linear relationships directly from the data. scielo.br Algorithms such as random forest, support vector machines, and deep neural networks are trained on extensive collections of chemical structures and their associated experimental data. nih.govscielo.br

For a compound like this compound, machine learning could be applied in several ways:

Virtual Screening: An ML model trained on a large library of compounds with known activities could rapidly screen a virtual library of novel this compound derivatives to identify those most likely to be active. scielo.br

ADME/Tox Prediction: Models can be developed to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties based solely on its structure. This helps in identifying potentially problematic candidates early in the discovery process. nih.gov

Interaction Prediction: Deep learning models are being developed to predict protein-ligand interactions using only the 1D sequences of proteins and the SMILES strings of ligands, which could help identify new potential targets for this compound. biorxiv.org

By leveraging vast amounts of existing chemical data, machine learning provides a powerful data-driven approach to accelerate the design and optimization of new molecules. scielo.br

Future Research Directions and Emerging Paradigms in Tetrahydrothebaine Chemistry and Biology

Innovations in Synthetic Methodologies

The future synthesis of tetrahydrothebaine and its analogues will be profoundly influenced by cutting-edge synthetic methods that offer greater efficiency, precision, and access to novel chemical structures. nih.gov Traditional multi-step syntheses are often laborious and limited in scope. However, modern methodologies are set to overcome these challenges.

Key innovations include:

Transition Metal-Catalyzed Reactions: Techniques like cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) and C-H activation are becoming central to drug discovery. nih.gov These methods would allow for the direct and selective modification of the this compound scaffold, enabling the rapid creation of a diverse library of analogues for biological screening. For instance, C-H activation could facilitate the functionalization of previously inaccessible positions on the molecule's core structure. nih.gov

Organocatalysis: The use of small organic molecules as catalysts provides a powerful tool for creating specific stereoisomers (enantiomers) of this compound derivatives. nih.gov This is crucial, as the three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity. Asymmetric organocatalysis can ensure the synthesis of optically pure compounds, which is a critical requirement for developing clean and effective therapeutic agents. nih.gov

Flow Chemistry: This approach involves performing chemical reactions in a continuous stream rather than in a traditional batch reactor. Flow chemistry offers enhanced control over reaction parameters, improved safety, and easier scalability. wikipedia.org For the synthesis of this compound analogues, this could mean faster reaction optimization and more efficient production of target molecules. wikipedia.org

Automated Synthesis: The integration of robotics and automated platforms allows for high-throughput synthesis, where hundreds or even thousands of related compounds can be produced in parallel. wikipedia.org By applying this to the this compound scaffold, researchers can rapidly explore a vast chemical space to identify molecules with improved properties. nih.gov

These advanced synthetic tools will collectively accelerate the discovery and development of novel this compound-based compounds, moving beyond what is achievable with classical methods. nih.govwikipedia.org

Advances in Biocatalysis and Metabolic Engineering

In parallel with chemical synthesis, biological methods for producing complex molecules are rapidly advancing. Biocatalysis and metabolic engineering present a sustainable and highly selective alternative for synthesizing this compound and its derivatives. uni.lu

Biocatalysis utilizes isolated enzymes or whole microorganisms to perform specific chemical transformations. uni.lu This approach offers several advantages:

High Selectivity: Enzymes often operate with perfect stereoselectivity, producing a single desired isomer of a molecule.

Mild Reaction Conditions: Biocatalytic reactions typically occur in water at ambient temperature and pressure, reducing energy consumption and the use of harsh chemicals. uni.lu

Metabolic Engineering involves redesigning the metabolism of microorganisms (like yeast or bacteria) to produce a target molecule. This "cell factory" approach could be engineered to produce this compound by introducing the necessary biosynthetic genes from plants or other organisms. The process involves controlling and redesigning metabolic pathways to enhance the cellular production of the desired compound.

Future research in this area will likely focus on:

Discovering and characterizing the native enzymes involved in the biosynthesis of related alkaloids.

Using protein engineering to modify these enzymes to improve their efficiency or alter their substrate specificity, enabling the creation of novel this compound analogues.

Assembling the entire biosynthetic pathway for this compound in a microbial host for scalable and sustainable production.

These bio-based manufacturing platforms could revolutionize the production of complex natural products and their derivatives, making them more accessible for research and development.

High-Throughput Screening and Lead Optimization in SAR Studies

Identifying a promising new molecule is only the first step. High-throughput screening (HTS) and subsequent lead optimization are critical phases in developing a viable drug candidate. HTS leverages automation to test vast libraries of compounds for a specific biological activity in a short period.

For this compound, the process would involve:

Hit Identification: A library of this compound analogues, generated through innovative synthetic or biocatalytic methods, would be screened against specific biological targets (e.g., receptors, enzymes) to identify initial "hits"—compounds showing a desired effect.

Hit-to-Lead and SAR: The initial hits, which may have weak activity, undergo preliminary structure-activity relationship (SAR) studies. This involves analyzing which structural features of the molecule are essential for its activity. This analysis helps prioritize which chemical groups to pursue.

Lead Optimization: The most promising hits are developed into "lead compounds." Medicinal chemists then systematically modify the structure of these leads to improve key properties such as:

Potency: Increasing the biological activity of the compound.

Selectivity: Ensuring the compound acts only on its intended target to avoid side effects.

Pharmacokinetics: Optimizing how the compound is absorbed, distributed, metabolized, and excreted (ADME).

This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery and will be essential for translating basic research on this compound analogues into potential therapeutic applications.

Integration of Omics Technologies in Biosynthetic Research

Understanding how this compound is naturally produced is a significant challenge that can be addressed by the integration of "omics" technologies. These high-throughput methods provide a comprehensive view of the molecular processes within an organism.

The primary omics fields relevant to biosynthetic research include:

Genomics: The study of an organism's complete set of DNA. By sequencing the genomes of plants that produce similar alkaloids, researchers can identify genes that may encode the enzymes responsible for this compound biosynthesis.

Transcriptomics: The analysis of all RNA molecules in a cell, revealing which genes are actively being expressed. This can pinpoint the specific genes that are "turned on" during the production of related natural products.